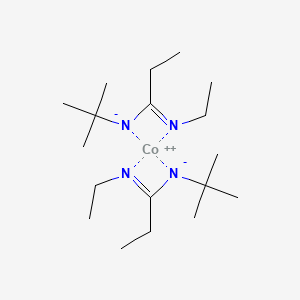![molecular formula C12H11FN2O3 B3071663 [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 1011416-50-4](/img/structure/B3071663.png)
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
Descripción general
Descripción
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid, also known as FMA, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. FMA is a pyrazolone derivative that has been synthesized for its pharmacological properties, including its anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The mechanism of action of [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain associated with inflammation. By inhibiting COX enzymes, [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid can reduce the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has also been shown to have a neuroprotective effect in animal models of cerebral ischemia, which suggests that it could be useful in the treatment of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has several advantages as a research tool, including its anti-inflammatory and analgesic effects, which make it useful for studying the mechanisms of inflammation and pain. [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid is also relatively easy to synthesize and has a high purity, which makes it suitable for further research. However, [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of future research that could be explored with [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid. One potential direction is the development of [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid-based drugs for the treatment of inflammation, pain, and cancer. Another direction is the investigation of the neuroprotective effects of [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the development of new synthesis methods for [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid could lead to the production of more potent and selective compounds with improved pharmacological properties. Overall, [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has the potential to be a valuable tool in the development of new drugs and the study of the mechanisms of inflammation, pain, and cancer.
Aplicaciones Científicas De Investigación
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has been studied for its potential use in the treatment of various medical conditions, including inflammation, pain, and cancer. In preclinical studies, [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has shown promising results in reducing inflammation and pain, which makes it a potential candidate for the development of new drugs. [1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid has also been investigated for its anticancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7-10(6-11(16)17)12(18)15(14-7)9-4-2-8(13)3-5-9/h2-5,10H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDJQYVOKQBXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-(Methoxycarbonyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid](/img/structure/B3071584.png)
![3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071592.png)
![3-Cyclopropyl-6-(4-(difluoromethoxy)phenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071595.png)
![6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071599.png)
![1-(2-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071608.png)
![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![1-(2-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071629.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)

![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)


